5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine
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Overview
Description
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is an organic compound belonging to the pyridine family Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine typically involves the reaction of pyridine derivatives with dimethylphosphoryl and dimethoxymethyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or luminescence.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent and versatile properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Noted for their heat-resistant and energetic properties.
Imidazo[4,5-c]pyridine derivatives: Evaluated for their antimycobacterial activities.
Uniqueness
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N1O3P, with a molecular weight of approximately 239.2 g/mol. Its structure features a pyridine ring substituted with dimethoxymethyl and dimethylphosphoryl groups, which are critical for its biological activity.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C10H14N1O3P |
Molecular Weight | 239.2 g/mol |
Functional Groups | Dimethoxymethyl, Dimethylphosphoryl |
Chemical Structure | Pyridine derivative |
Anticancer Potential
The compound has been investigated for its anticancer properties. The dimethylphosphoryl group can act as a phosphorylating agent, modifying proteins involved in cell signaling pathways, which may lead to inhibition of tumor growth . This mechanism is similar to other compounds that target receptor tyrosine kinases involved in cancer progression .
The mechanism of action involves the interaction of the dimethylphosphoryl group with specific molecular targets within cells. This interaction can alter the phosphorylation state of proteins, thereby modifying their function and influencing cellular processes such as proliferation and apoptosis.
Case Studies
- Inhibition of Kinase Activity : A study explored the inhibition of protein tyrosine kinase activity by structurally related compounds. The findings suggest that similar compounds could inhibit angiogenesis and tumor growth through targeted kinase inhibition .
- Antimicrobial Efficacy : In vitro studies have shown that structurally similar compounds demonstrate significant antimicrobial activity against various bacterial strains, suggesting that this compound may exhibit similar effects.
Comparative Studies
Comparative studies have highlighted the biological activities of similar compounds, providing insights into the potential efficacy of this compound.
Table 2: Biological Activities of Related Compounds
Compound | Activity Type | Reference |
---|---|---|
Dimethylphosphoryl derivatives | Antimicrobial | , |
Other pyridine derivatives | Anticancer | , |
Future Directions in Research
Further research is warranted to fully elucidate the biological activity of this compound. Potential areas include:
- In Vivo Studies : Exploring the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Synthesis of Analogues : Developing analogues to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C10H16NO3P |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-2-dimethylphosphorylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-6-9(11-7-8)15(3,4)12/h5-7,10H,1-4H3 |
InChI Key |
HDSPKNVEMFCRLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN=C(C=C1)P(=O)(C)C)OC |
Origin of Product |
United States |
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